molecular formula C14H18O3 B8479110 1-[2-(Ethenyloxy)ethoxy]-2-methoxy-4-(prop-2-EN-1-YL)benzene CAS No. 89037-87-6

1-[2-(Ethenyloxy)ethoxy]-2-methoxy-4-(prop-2-EN-1-YL)benzene

Cat. No. B8479110
Key on ui cas rn: 89037-87-6
M. Wt: 234.29 g/mol
InChI Key: QZONMHMWWPKTRC-UHFFFAOYSA-N
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Patent
US04617238

Procedure details

Eugenol (4-allyl-2-methoxyphenol) was reacted with 2-chloroethyl vinyl ether to produce o-methoxy-para-allyl-2-vinyloxyethoxy benzene (MAVB). 77 parts by weight of MAVB were dispersed in approximately 350 parts by weight toluene with 0.05 parts by weight of a platinum catalyst. 200 parts by weight of a 95 cps silicone copolymer fluid containing approximately 9.9% Si--H groups were added to the toluene solution. The reaction mixture was then refluxed overnight to where Si--H functionality was below about 1%. The toluene was stripped off under vacuum to yield a 300 cps fluid product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].[CH:13]([O:15][CH2:16][CH2:17]Cl)=[CH2:14]>>[CH3:12][O:11][C:1]1[CH:10]=[C:6]([CH2:7][CH:8]=[CH2:9])[CH:5]=[CH:4][C:2]=1[O:3][CH2:17][CH2:16][O:15][CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CC=C)OCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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